molecular formula C4H4BrClN2 B2870476 2-Bromo-5-chloro-1-methylimidazole CAS No. 1557546-84-5

2-Bromo-5-chloro-1-methylimidazole

Cat. No. B2870476
CAS RN: 1557546-84-5
M. Wt: 195.44
InChI Key: SBOCNXVVJAJHJJ-UHFFFAOYSA-N
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Description

“2-Bromo-5-chloro-1-methylimidazole” is a chemical compound with the molecular formula C4H4BrClN2 . It is a derivative of imidazole, a heterocyclic compound that is widely used in various applications .


Synthesis Analysis

Imidazoles can be synthesized through various methods. One of the recent advances in the synthesis of substituted imidazoles involves the regiocontrolled synthesis, which focuses on the bonds constructed during the formation of the imidazole . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .


Chemical Reactions Analysis

Imidazoles participate in a variety of chemical reactions. For instance, they can undergo reactions with electron-rich iron (III) porphyrin complex to catalyze the epoxidation of olefins . Specific reactions involving “2-Bromo-5-chloro-1-methylimidazole” would depend on the reaction conditions and the other reactants involved .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-chloro-1-methylimidazole” can be inferred from related compounds. For example, “5-Chloro-1-methylimidazole” has a refractive index of 1.511, a boiling point of 82-85 °C/11 mmHg, and a density of 1.25 g/mL at 25 °C .

Scientific Research Applications

Pharmaceuticals

2-Bromo-5-chloro-1-methylimidazole: is a versatile intermediate in pharmaceutical chemistry. It is used in the synthesis of various therapeutic compounds due to its ability to act as a building block for creating complex molecules. For instance, it can be utilized to develop novel drug candidates, particularly those that contain the imidazole ring as a core structure, which is common in many biologically active compounds .

Agrochemicals

In the field of agrochemistry, 2-Bromo-5-chloro-1-methylimidazole serves as a precursor for the synthesis of pesticides and herbicides. Its halogenated nature allows for easy modification and attachment to other organic frameworks, leading to the creation of compounds that can control a wide range of agricultural pests .

Dyes for Solar Cells

The compound finds application in the synthesis of dyes for solar cells. Imidazole derivatives are known to be effective in dye-sensitized solar cells (DSSCs) as they can act as anchoring groups for the dye on the surface of the semiconductor. This enhances the light absorption and conversion efficiency of the solar cells .

Optical Applications

2-Bromo-5-chloro-1-methylimidazole: is also significant in the development of optical materials. It can be incorporated into compounds that exhibit unique optical properties, such as non-linear optical behavior, which is essential in the creation of advanced photonic devices .

Functional Materials

This chemical is instrumental in the creation of functional materials. Its incorporation into polymers and other macromolecules can impart desirable properties like increased thermal stability or electrical conductivity. Such materials have a broad range of applications, including electronics, coatings, and advanced composites .

Catalysis

Lastly, 2-Bromo-5-chloro-1-methylimidazole is used in catalysis. It can act as a ligand for transition metal catalysts, which are pivotal in various chemical reactions. These catalysts can accelerate reactions such as hydrogenation, carbon-carbon bond formation, and more, making them valuable in both research and industrial processes .

Mechanism of Action

The mechanism of action of “2-Bromo-5-chloro-1-methylimidazole” would depend on its specific application. For instance, in the context of catalysis, it might participate in reactions as a ligand or a catalyst .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound. For instance, “5-Chloro-1-methylimidazole” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study and application of “2-Bromo-5-chloro-1-methylimidazole” and related compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, given their wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

2-bromo-5-chloro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-3(6)2-7-4(8)5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOCNXVVJAJHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1557546-84-5
Record name 2-bromo-5-chloro-1-methyl-1H-imidazole
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